molecular formula C19H23N3O4 B2956864 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207043-60-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2956864
CAS No.: 1207043-60-4
M. Wt: 357.41
InChI Key: FBOPYLFPKTWEMI-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
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Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that has drawn attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety and a piperidine ring substituted with a furan group, which are known for their diverse biological properties. The molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3, and its molecular weight is approximately 366.42 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d][1,3]dioxole unit through cyclization reactions.
  • Attachment of the furan and piperidine groups via nucleophilic substitution or coupling reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies demonstrated that the compound induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 1.0 to 10.0 µM depending on the specific derivative tested .
Cell LineIC50 (µM)Mechanism of Action
MCF-71.003Induction of apoptosis via caspase pathways
A5490.72Inhibition of EGFR signaling pathways

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In vivo studies indicated that it reduced paw edema in rat models of inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective effects:

  • Neuroprotection assays showed that it could protect neuronal cells from oxidative stress-induced damage, likely through antioxidant mechanisms .

Case Studies

  • Case Study on MCF-7 Cells : A study conducted by researchers at the Groningen Research Institute demonstrated that derivatives of this compound significantly inhibited cell proliferation in MCF-7 cells by disrupting cell cycle progression and promoting apoptosis through caspase activation .
  • Anti-inflammatory Effects in Animal Models : In a controlled experiment, rats treated with the compound exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in treating conditions like arthritis .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-19(21-15-3-4-17-18(10-15)26-13-25-17)20-11-14-5-7-22(8-6-14)12-16-2-1-9-24-16/h1-4,9-10,14H,5-8,11-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOPYLFPKTWEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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